1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine
Overview
Description
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 2,4-dimethylphenylamine with 3-nitropyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions, use of more cost-effective reagents, and implementation of purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can be functionalized through nucleophilic substitution reactions, introducing different substituents to modify its pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles, organic solvents
Major Products Formed
Reduction: 1-(2,4-Dimethylphenyl)-4-(3-aminopyridin-2-yl)piperazine
Substitution: Various alkylated or acylated derivatives of the original compound
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological activities, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its binding affinity and activity, while the piperazine ring can enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific application and further research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-4-(2-nitropyridin-3-yl)piperazine
- 1-(2,4-Dimethylphenyl)-4-(4-nitropyridin-3-yl)piperazine
Uniqueness
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-6-15(14(2)12-13)19-8-10-20(11-9-19)17-16(21(22)23)4-3-7-18-17/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXJQRMOHFTVDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320087 | |
Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666008 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400089-01-2 | |
Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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